![molecular formula C20H25B B1338572 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl CAS No. 70728-89-1](/img/structure/B1338572.png)
2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
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Overview
Description
“2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl” is a chemical compound with the molecular formula C20H25Br . It has a molecular weight of 345.32 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3
. The canonical SMILES representation is CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.3 g/mol . It has an XLogP3-AA value of 7.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 344.11396 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 21 .
Scientific Research Applications
Production of Homoallylic Amine Derivatives
This compound is utilized in the synthesis of homoallylic amine derivatives, which are valuable intermediates in organic chemistry and can lead to various pharmaceuticals and fine chemicals .
Preparation of Lithium Di-tert-butylbiphenylide
It serves as a precursor for lithium di-tert-butylbiphenylide, a radical anion. This anion is superior to sodium or lithium naphthalenides for metalation reactions due to its stability and reactivity .
Pharmaceutical Intermediates
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl is used in the creation of pharmaceutical intermediates, which are compounds that are the building blocks for active pharmaceutical ingredients (APIs) .
Medicine
The compound has applications in medicine, although specific uses are not detailed in the search results. It’s likely used in the synthesis or modification of drug molecules .
Crystal Structure Analysis
The crystal structures of this compound have been analyzed by X-ray diffraction (XRD) and found to be monoclinic with space group P2/a. Such structural information is crucial for understanding the physical properties and reactivity of the compound .
Analytical Chemistry
Documentation regarding 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl includes NMR, HPLC, LC-MS, UPLC & more, indicating its use in analytical chemistry for method development and substance identification .
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSYCGZHQVDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501857 |
Source
|
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
CAS RN |
70728-89-1 |
Source
|
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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